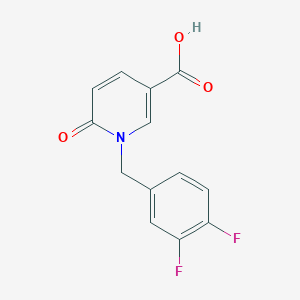

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a fluorinated pyridinone derivative characterized by a 3,4-difluorobenzyl group attached to the nitrogen of a 6-oxo-1,6-dihydropyridine ring and a carboxylic acid substituent at the 3-position. This compound is listed in commercial catalogs (e.g., Santa Cruz Biotechnology, sc-302196) with availability in 1 mg and 5 mg quantities . Its molecular formula is C₁₃H₉F₂NO₃, yielding a molecular weight of 265.21 g/mol (calculated).

Properties

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO3/c14-10-3-1-8(5-11(10)15)6-16-7-9(13(18)19)2-4-12(16)17/h1-5,7H,6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDASTILPYZJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C=CC2=O)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377521 | |

| Record name | 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242797-29-1 | |

| Record name | 1-[(3,4-Difluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=242797-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrothermal Synthesis Method

A key method for preparing the 6-oxo-1,6-dihydropyridine-3-carboxylic acid core involves a hydrothermal reaction under controlled temperature and pressure conditions. This method is described in detail in patent CN102924371B and its corresponding application CN102924371A.

-

- A mixture of a substituted pyridine derivative (e.g., 2-chloro-5-trifluoromethylpyridine as a model substrate) and water is placed in a 25 mL jacketed hydrothermal reaction vessel.

- The vessel is sealed and heated at temperatures ranging from 100°C to 180°C for 24 to 72 hours.

- After the reaction, the system is allowed to cool naturally to room temperature.

- The resulting product crystallizes as white flaky crystals inside the reactor liner.

- The crystals are collected by decanting the liquid and scraping the solid, followed by drying.

-

- The hydrothermal method yields crystals with low thermal stress and minimal internal defects, enhancing stability and allowing long-term storage at room temperature.

- The use of water as a solvent makes the process environmentally friendly and green.

- The reaction yield is high, typically exceeding 80%.

- Equipment and operation are relatively simple and scalable.

| Parameter | Condition/Value |

|---|---|

| Substrate | 0.54 g 2-chloro-5-trifluoromethylpyridine (model) |

| Solvent | 17 mL water |

| Reactor volume | 25 mL jacketed hydrothermal reactor |

| Temperature | 100–180°C (example: 140°C) |

| Reaction time | 24–72 hours (example: 72 hours) |

| Product form | White flaky crystals |

| Yield | >80% |

-

At 140°C for 72 hours, 0.54 g of substrate with 17 mL water yielded 0.4008 g of 6-oxo-1,6-dihydropyridine-3-carboxylic acid crystals after drying.

Comparative Analysis of Preparation Methods

| Aspect | Hydrothermal Synthesis (Core) | Alkylation (N-Substitution) |

|---|---|---|

| Starting Materials | Substituted pyridine derivatives, water | 6-oxo-1,6-dihydropyridine-3-carboxylic acid, 3,4-difluorobenzyl halide |

| Reaction Conditions | 100–180°C, 24–72 h, sealed hydrothermal reactor | Mild to moderate temperature, basic conditions |

| Solvent | Water (green solvent) | Organic solvents (e.g., DMF, DMSO) |

| Product Form | Crystalline acid core | N-substituted acid or ester |

| Yield | >80% | Variable, typically moderate to high |

| Purity and Stability | High crystal stability, low defects | Dependent on purification methods |

| Environmental Impact | Low (water solvent, green chemistry) | Moderate (organic solvents, reagents) |

Summary of Research Findings

The hydrothermal method for preparing the 6-oxo-1,6-dihydropyridine-3-carboxylic acid core is well-documented, offering a green, efficient, and scalable approach with high yield and product stability.

The subsequent N-alkylation with 3,4-difluorobenzyl moieties is a standard synthetic step, often involving methyl ester intermediates to improve reaction control and purification.

The presence of fluorine atoms in the benzyl substituent significantly influences the compound’s physicochemical and biological properties, justifying the synthetic focus on 3,4-difluorobenzyl derivatives.

No direct, detailed synthetic protocols for the exact acid form 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid were found in open literature beyond the general approaches described, indicating that the preparation is typically derived from known pyridine carboxylic acid cores and standard alkylation chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more oxidized derivatives.

Reduction: Reduction reactions can convert the 6-oxo group to a hydroxyl group.

Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products:

Oxidation Products: More oxidized pyridine derivatives.

Reduction Products: Hydroxylated derivatives.

Substitution Products: Compounds with different substituents on the benzyl group.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid exhibits promising anticancer properties.

- Mechanism of Action : The compound's structure allows it to interact with specific enzymes and receptors involved in cancer cell proliferation. Preliminary studies have shown that it can significantly reduce cell viability in various cancer cell lines at micromolar concentrations .

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound against multiple cancer types, demonstrating a dose-dependent inhibition of tumor growth, suggesting its potential as a lead compound for further development.

Neurological Disorders

The compound is also being investigated for its effects on neurological conditions, particularly neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Neuroprotective Effects : In vitro studies have indicated that the compound can enhance dopamine release and protect neuronal cells from oxidative stress .

- Case Study : Research published in Neuroscience Letters highlighted its potential to modulate neurotransmitter systems, offering insights into new treatment avenues for neurodegenerative disorders.

Materials Science Applications

Beyond its therapeutic potential, this compound has applications in materials science.

Organic Electronics

The electronic properties of this compound make it suitable for use in organic electronics, including:

- Organic Semiconductors : Its unique structure can be utilized in the development of organic semiconductors for electronic devices.

- Photovoltaic Devices : The compound's ability to modify light properties positions it as a candidate for enhancing the efficiency of photovoltaic materials.

Optical Materials

The compound's optical properties can be explored for use in:

- Sensors : Its capacity to alter light transmission could lead to advancements in sensor technology.

- Optical Devices : Potential applications include the development of novel optical materials that could improve device performance.

Mechanism of Action

The mechanism by which 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid exerts its effects depends on its application:

Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.

Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives, where variations in the benzyl substituent significantly influence physicochemical and biological properties. Below is a systematic comparison with key analogs:

Substituent Effects on Molecular Properties

Table 1: Structural and Physicochemical Comparison

Biological Activity

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H9F2NO3

- IUPAC Name : this compound

- CAS Number : 1001413-01-9

Research indicates that compounds in the dihydropyridine class exhibit a variety of biological activities, including:

- Antiviral Activity : Some derivatives have shown significant inhibitory effects against HIV-1 integrase, suggesting potential as antiviral agents. The presence of fluorine substituents can enhance bioactivity by improving binding affinity to target enzymes .

- Antioxidant Properties : Dihydropyridine derivatives have been studied for their ability to scavenge free radicals, potentially contributing to their therapeutic effects in oxidative stress-related diseases .

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound. In vitro assays demonstrated that this compound exhibits moderate to high inhibitory activity against HIV-1 integrase at low micromolar concentrations (IC50 values ranging from 0.19 to 3.7 µM) when compared to established reference drugs .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Study on Antiviral Efficacy

In a comparative study involving various dihydropyridine derivatives, it was found that those with difluorobenzyl moieties exhibited enhanced antiviral efficacy against HIV strains resistant to first-generation integrase inhibitors. The study utilized molecular docking techniques to elucidate binding interactions between the compound and the active site of HIV integrase, confirming its potential as a lead compound for further development .

Antioxidant Activity Assessment

A study assessing the antioxidant capacity of several dihydropyridine derivatives reported that this compound significantly reduced oxidative stress markers in cellular models exposed to hydrogen peroxide. This suggests a protective role against oxidative damage .

Data Table: Biological Activities Overview

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid in academic settings?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, starting with condensation of substituted pyridine precursors with fluorinated benzyl groups. A common approach is to adapt methods for analogous dihydropyridine carboxylic acids, such as using palladium-catalyzed cross-coupling for introducing the 3,4-difluorobenzyl moiety . For example, benzyl-substituted dihydropyridines are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, followed by oxidation to achieve the 6-oxo group . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the electron-withdrawing fluorine substituents.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Purity and structure are validated using:

- NMR spectroscopy : H and C NMR can confirm the presence of the 3,4-difluorobenzyl group (δ 4.5–5.5 ppm for -CH-) and the dihydropyridine ring protons (δ 6.0–8.0 ppm) .

- HPLC-MS : Reverse-phase HPLC with a C18 column (e.g., 0.1% TFA in water/acetonitrile gradient) coupled with mass spectrometry ensures >95% purity and detects impurities like unreacted intermediates .

- Elemental analysis : Matches theoretical vs. experimental C, H, N, and F percentages to confirm stoichiometry.

Advanced Research Questions

Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices (e.g., plasma)?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. For example:

- Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) to remove plasma proteins.

- Chromatography : Use a C18 column with a mobile phase of 0.1% formic acid in water and methanol.

- Detection : Monitor the [M+H] ion (theoretical m/z ~324.07) in positive ion mode. Calibration curves (1–1000 ng/mL) with a lower limit of quantification (LLOQ) of 1 ng/mL ensure accuracy .

Q. How can researchers address discrepancies in reported synthetic yields of this compound?

Methodological Answer: Yield variations often arise from differences in reaction conditions:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) may improve coupling efficiency compared to copper-based systems, as seen in analogous fluorinated quinolones .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates but may promote hydrolysis; anhydrous conditions are critical .

- Temperature control : Lower temperatures (0–5°C) during benzylation reduce side reactions. Systematic DoE (Design of Experiments) can optimize parameters .

Q. What strategies improve the aqueous solubility of this compound for in vitro assays?

Methodological Answer: Solubility enhancement methods include:

- Salt formation : React with sodium bicarbonate to form a water-soluble carboxylate salt.

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while improving solubility.

- Nanoparticle formulation : Encapsulate in PEGylated liposomes (size ~100 nm) to increase bioavailability, as demonstrated for structurally similar dihydropyridines .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the compound’s stability under acidic conditions?

Methodological Answer: Conflicting stability reports may stem from:

- pH-dependent degradation : Conduct forced degradation studies (e.g., 0.1M HCl at 40°C for 24 hours) and analyze degradation products via LC-MS. The 6-oxo group is prone to hydrolysis, forming a pyridone derivative, which can be mitigated by buffering at pH 6–7 .

- Counterion effects : Stability varies with salt forms (e.g., sodium vs. potassium salts) due to differences in lattice energy and hygroscopicity .

Advanced Methodological Design

Q. What in silico approaches predict the compound’s pharmacokinetic (PK) properties?

Methodological Answer: Computational tools include:

Q. How to design a structure-activity relationship (SAR) study for this compound’s antimicrobial activity?

Methodological Answer: SAR studies should focus on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.